molecular formula C14H18N4O4S B7553866 5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide

5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide

Cat. No. B7553866
M. Wt: 338.38 g/mol
InChI Key: UOWFLNIVKVNPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPSPF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MPSPF is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. MPSPF has also been shown to inhibit the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
MPSPF has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and inhibit angiogenesis. MPSPF has also been shown to have a protective effect on the cardiovascular system, reduce oxidative stress, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

MPSPF has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity. MPSPF is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of MPSPF is that it is not readily available commercially, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on MPSPF. One area of research is the development of new synthetic methods for the compound. Another area of research is the identification of new therapeutic applications for MPSPF. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of MPSPF involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-methylpyrazole with formaldehyde to form 4-methyl-1-(hydroxymethyl)pyrazole. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form 1-(pyrrolidine-1-carbonyl)-4-methyl-1-(hydroxymethyl)pyrazole. The final step involves the reaction of the intermediate with furan-2-sulfonyl chloride to form MPSPF.

Scientific Research Applications

MPSPF has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MPSPF has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

5-[2-[(4-methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-7-16-17(8-10)9-11-3-2-6-18(11)14(19)12-4-5-13(22-12)23(15,20)21/h4-5,7-8,11H,2-3,6,9H2,1H3,(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWFLNIVKVNPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCCN2C(=O)C3=CC=C(O3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide

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